2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various biologically active molecules, including drugs and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with benzoyl chloride and 2-methoxyphenethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of 2-benzamido-thiazole: 2-aminothiazole is reacted with benzoyl chloride in the presence of a base such as triethylamine. This results in the formation of 2-benzamido-thiazole.
Coupling with 2-methoxyphenethylamine: The 2-benzamido-thiazole is then reacted with 2-methoxyphenethylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound is a potent inhibitor of CK1δ/ε and has been studied for its anticancer properties.
Thiazole derivatives: Various thiazole derivatives have been explored for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide stands out due to its unique combination of the thiazole ring and the 2-methoxyphenethyl group
Properties
IUPAC Name |
2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-17-10-6-5-7-14(17)11-12-21-19(25)16-13-27-20(22-16)23-18(24)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOXWKRAJCJXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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